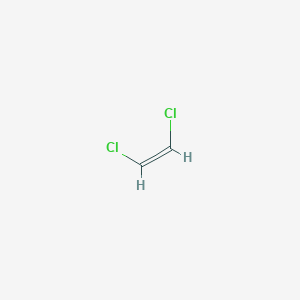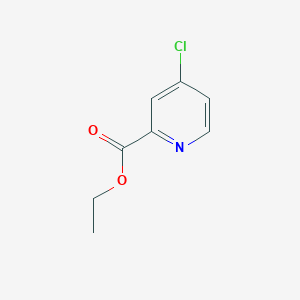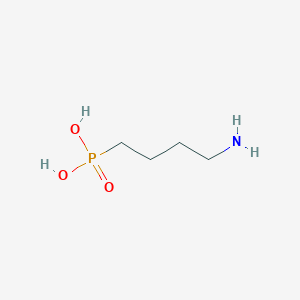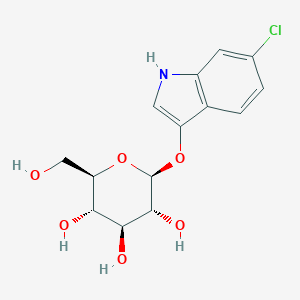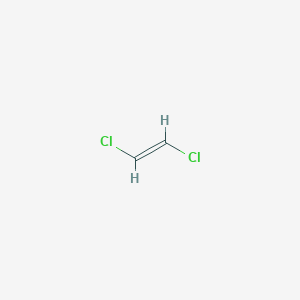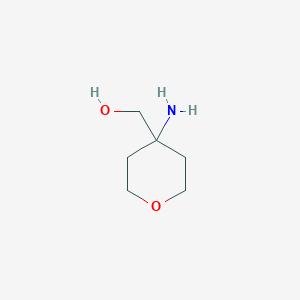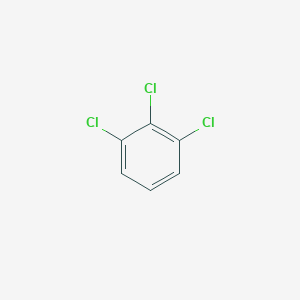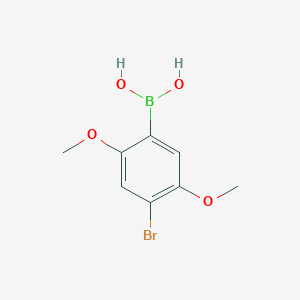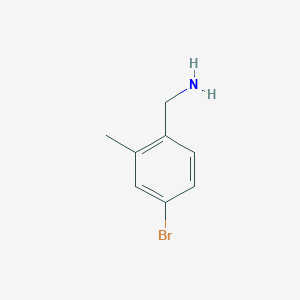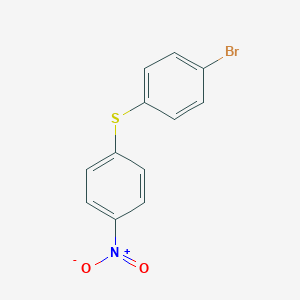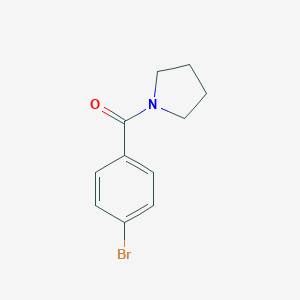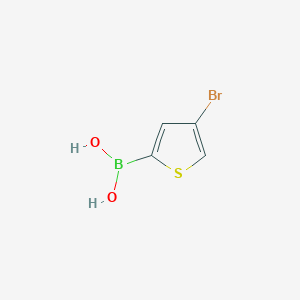![molecular formula C16H10O6 B151738 1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one CAS No. 132915-51-6](/img/structure/B151738.png)
1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one, commonly known as flavokawain B (FKB), is a natural chalcone found in the roots of the kava plant (Piper methysticum). FKB has gained significant attention in recent years due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial effects.
Scientific Research Applications
Antimycobacterial Activity
1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one derivatives demonstrate significant antimycobacterial properties. For instance, specific halo, hydroxy, and methoxy derivatives of this compound exhibited potent activity against Mycobacterium bovis BCG and the virulent strain Mycobacterium tuberculosis H37Rv. This suggests a potential application in tuberculosis treatment, particularly considering their effects on mycobacterial cell wall biosynthesis (Termentzi et al., 2010).
Chemokine Receptor CCR5 Interaction
Certain derivatives of this compound have shown activity in chemokine receptor CCR5 assays, which are relevant in inflammatory and immune responses. This highlights its potential use in modulating immune system reactions (Cao et al., 2003).
Structural Analysis and Synthesis
The compound has been a subject of various structural and synthetic studies. For instance, its structure was determined from Aloe vera's chloroform extract using high-resolution mass spectrometry and 2D NMR spectroscopy. Such studies are crucial for understanding its chemical properties and potential modifications for therapeutic uses (Wang et al., 2003).
Novel Derivative Synthesis
Synthesis of novel derivatives like Benzofuro‐4‐anilino‐2H‐1‐benzopyran‐2‐one and Benzofuro‐pyrano‐2H‐1‐benzopyran‐2‐one has been explored. These synthetic pathways provide a foundation for developing new compounds with potential biological activities (Soman, 2004).
σ-Receptor Ligand Activity
The compound and its derivatives have been investigated for their affinity for σ1- and σ2-receptors. These receptors are involved in several neurological processes, indicating potential applications in neuropharmacology (Maier & Wünsch, 2002).
Cytotoxicity and Anticancer Potential
Some derivatives of this compound exhibited selective cytotoxicity against certain cancer cell lines, such as lung and liver cancer cells. This suggests a possible role in developing new anticancer therapies (Mo et al., 2004).
properties
CAS RN |
132915-51-6 |
|---|---|
Product Name |
1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one |
Molecular Formula |
C16H10O6 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
1,3-dihydroxy-2-methoxy-[1]benzofuro[2,3-b]chromen-11-one |
InChI |
InChI=1S/C16H10O6/c1-20-15-8(17)6-10-12(14(15)19)13(18)11-7-4-2-3-5-9(7)21-16(11)22-10/h2-6,17,19H,1H3 |
InChI Key |
DDBDYKJWBBFIGN-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4O3)O |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4O3)O |
Other CAS RN |
132915-51-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




